molecular formula C11H9N3O B3036916 (2-Amino-4-pyrimidinyl)(phenyl)methanone CAS No. 400085-91-8

(2-Amino-4-pyrimidinyl)(phenyl)methanone

Cat. No. B3036916
CAS RN: 400085-91-8
M. Wt: 199.21 g/mol
InChI Key: BSMHWKNFGZOICW-UHFFFAOYSA-N
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Description

2-Amino-4-pyrimidinyl)(phenyl)methanone, also known as 4-amino-2-pyrimidin-1-ylphenylmethanone, is a synthetic compound with a wide range of applications in the scientific research field. This compound has been used in a variety of biochemical and physiological studies, as well as in the synthesis of various pharmaceuticals.

Scientific Research Applications

2-Amino-4-pyrimidinyl)(phenyl)methanone has a wide range of applications in the scientific research field. It has been used in the synthesis of various drugs, including antiretroviral agents, anti-inflammatory agents, and anticoagulants. Additionally, this compound has been used in the study of biochemical and physiological processes, such as the regulation of gene expression, the regulation of protein synthesis, and the regulation of cell signaling pathways.

Mechanism of Action

The mechanism of action of 2-Amino-4-pyrimidinyl)(phenyl)methanone is not well understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, this compound has been shown to interact with certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-Amino-4-pyrimidinyl)(phenyl)methanone has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation. Additionally, this compound has been shown to modulate the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

2-Amino-4-pyrimidinyl)(phenyl)methanone has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, this compound has a wide range of applications in the scientific research field. However, there are some limitations to its use in laboratory experiments. For example, this compound is relatively expensive, and has a relatively short shelf life.

Future Directions

The potential future directions for 2-Amino-4-pyrimidinyl)(phenyl)methanone are numerous. For example, this compound could be used to develop new drugs or therapeutics, or to study the biochemical and physiological effects of various compounds. Additionally, this compound could be used to study the regulation of gene expression, or to study the regulation of protein synthesis. Additionally, this compound could be used to develop new technologies for the synthesis of pharmaceuticals, or to develop new methods for the synthesis of chemicals.

properties

IUPAC Name

(2-aminopyrimidin-4-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-11-13-7-6-9(14-11)10(15)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMHWKNFGZOICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4-pyrimidinyl)(phenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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